6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one
Brand Name: Vulcanchem
CAS No.: 145736-61-4
VCID: VC21166990
InChI: InChI=1S/C10H8ClNO2S/c11-4-8(13)6-1-2-9-7(3-6)12-10(14)5-15-9/h1-3H,4-5H2,(H,12,14)
SMILES: C1C(=O)NC2=C(S1)C=CC(=C2)C(=O)CCl
Molecular Formula: C10H8ClNO2S
Molecular Weight: 241.69 g/mol

6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one

CAS No.: 145736-61-4

Cat. No.: VC21166990

Molecular Formula: C10H8ClNO2S

Molecular Weight: 241.69 g/mol

* For research use only. Not for human or veterinary use.

6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one - 145736-61-4

Specification

CAS No. 145736-61-4
Molecular Formula C10H8ClNO2S
Molecular Weight 241.69 g/mol
IUPAC Name 6-(2-chloroacetyl)-4H-1,4-benzothiazin-3-one
Standard InChI InChI=1S/C10H8ClNO2S/c11-4-8(13)6-1-2-9-7(3-6)12-10(14)5-15-9/h1-3H,4-5H2,(H,12,14)
Standard InChI Key YDYLPMPVYALQKQ-UHFFFAOYSA-N
SMILES C1C(=O)NC2=C(S1)C=CC(=C2)C(=O)CCl
Canonical SMILES C1C(=O)NC2=C(S1)C=CC(=C2)C(=O)CCl

Introduction

Chemical Identity and Structure

6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one consists of a benzothiazine core with a chloroacetyl group at the 6-position. The molecular structure includes a benzene ring fused with a thiazine ring containing a lactam functionality, along with the reactive chloroacetyl substituent that provides a handle for further modifications.

The compound is officially identified by several chemical identifiers, which are essential for database searches and regulatory purposes. The CAS Registry Number, molecular formula, and other identifiers are presented in Table 1.

Table 1: Chemical Identity of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one

IdentifierValue
CAS Number145736-61-4
Molecular FormulaC10H8ClNO2S
Molecular Weight241.69 g/mol
IUPAC Name6-(2-chloroacetyl)-4H-1,4-benzothiazin-3-one
InChI KeyYDYLPMPVYALQKQ-UHFFFAOYSA-N
Standard InChIInChI=1S/C10H8ClNO2S/c11-4-8(13)6-1-2-9-7(3-6)12-10(14)5-15-9/h1-3H,4-5H2,(H,12,14)
SMILES NotationC1C(=O)NC2=C(S1)C=CC(=C2)C(=O)CCl
PubChem CID16218075

The compound also has several synonyms in scientific literature and commercial catalogs, including 6-(2-Chloroacetyl)-2H-benzo[b]thiazin-3(4H)-one, 6-(2-chloroacetyl)-4H-1,4-benzothiazin-3-one, and JR-8120 . These alternative names are often used interchangeably in research publications and chemical databases.

Synthesis and Preparation

A well-established synthetic pathway involves a two-stage process using 2H-1,4-benzothiazin-3-one as the starting material . The first stage involves the reaction of chloroacetyl chloride with aluminum (III) chloride in dichloromethane under ice cooling conditions. In the second stage, 2H-1,4-benzothiazin-3-one is added to the reaction mixture, also under cooling conditions .

The detailed synthetic procedure, as reported in literature, is as follows:

Anhydrous aluminum trichloride (1.62 g, 12.15 mmol) is added portionwise to chloroacetyl chloride (912 μl, 12.11 mmol) dissolved in methylene chloride (6 ml) under ice bath conditions, followed by stirring for 10 minutes at this temperature. Then, 2H-1,4-benzothiazine-3(4H)-one (500 mg, 3.027 mmol) is added portionwise, and the reaction is stirred under ice bath for 4 hours and subsequently at room temperature overnight. Ice water (10 ml) and 4N hydrochloric acid (10 ml) are added sequentially, and the mixture is stirred at room temperature for 2 hours. The precipitated solid is filtered, the filter cake is washed twice with ice water, and dried to give the product as a pale yellow solid (700 mg, yield: 95.6%) .

The identity and purity of the synthesized compound can be confirmed using spectroscopic methods. The reported 1H-NMR data (300 Hz, DMSO-d6) shows signals at δ ppm 10.76 (brs, 1H), 7.57 (dd, 1H), 7.50 (m, 2H), 5.11 (s, 2H), and 3.54 (s, 2H) , which are consistent with the expected structure of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one.

Physical and Chemical Properties

6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one is typically obtained as a crystalline solid with specific physical and chemical properties that are important for its handling and applications. The key physical and chemical properties of this compound are summarized in Table 2.

Table 2: Physical and Chemical Properties of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one

PropertyValue
Physical StateCrystalline solid
ColorPale yellow
Melting Point219-224°C
SolubilitySoluble in organic solvents (e.g., DMSO, dichloromethane)
StabilityStable under normal conditions
pH SensitivityNot specifically reported
Light SensitivityNot specifically reported

The compound's relatively high melting point (219-224°C) indicates strong intermolecular forces in the crystalline state, likely due to hydrogen bonding involving the NH group and carbonyl oxygen atoms . Its solubility in organic solvents such as DMSO and dichloromethane makes it amenable to various chemical transformations in solution phase synthesis.

From a chemical perspective, 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one contains several reactive functional groups. The chloroacetyl group is particularly reactive due to the electron-withdrawing effect of the chlorine atom, making the methylene carbon susceptible to nucleophilic attack. The lactam NH group can participate in hydrogen bonding and can be deprotonated under basic conditions, potentially leading to N-alkylation reactions.

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